Methyl dodec-8-enoate

Pheromone Synthesis Lepidoptera Structure-Activity Relationship

Methyl dodec-8-enoate (CAS 62472-92-8) is a C12 monounsaturated fatty acid methyl ester (FAME) bearing a double bond at the 8,9-position. Its primary established role is as a direct precursor to (E)-8-dodecenyl acetate, a critical component of the sex pheromone blend for lepidopteran pest species including the oriental fruit moth Grapholita molesta.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 62472-92-8
Cat. No. B14535280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dodec-8-enoate
CAS62472-92-8
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCC=CCCCCCCC(=O)OC
InChIInChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h5-6H,3-4,7-12H2,1-2H3
InChIKeyXFKBEJGCTIJNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Dodec-8-enoate (CAS 62472-92-8) for Insect Pheromone Research: A Specialized (E)-Isomer Intermediate


Methyl dodec-8-enoate (CAS 62472-92-8) is a C12 monounsaturated fatty acid methyl ester (FAME) bearing a double bond at the 8,9-position. Its primary established role is as a direct precursor to (E)-8-dodecenyl acetate, a critical component of the sex pheromone blend for lepidopteran pest species including the oriental fruit moth Grapholita molesta [1]. The compound is utilized in its (E)-isomer form, which is essential for achieving the correct stereochemical ratio required for optimal biological activity in field applications [2]. This differentiates it from generic C12 FAMEs or the corresponding (Z)-isomer, which lack the requisite geometry for specific pheromone biosynthetic pathways.

Workflow Precursor to (E)-8-dodecenyl acetate for lepidopteran pheromone synthesis
Stereochemistry (E)-isomer identity is required; Z-isomer or mixed isomers are not suitable for the target pheromone blend
Selection Logic C12 chain-length-specific intermediate; C10 or C14 analogs do not produce the correct pheromone acetate

Sourcing Methyl Dodec-8-enoate: Why (E)-Stereochemistry and Purity Are Non-Negotiable for Pheromone Synthesis


Substituting methyl dodec-8-enoate (CAS 62472-92-8) with a generic 'mixed isomer' FAME, a different chain-length analog (e.g., methyl dec-8-enoate, methyl tetradec-8-enoate), or the pure (Z)-isomer (CAS 124731-26-6) will result in a biologically inactive or suboptimal pheromone product. The sex pheromone communication system in Lepidoptera is highly stereospecific; for the oriental fruit moth, the optimal attractant blend requires a precise 6-7% ratio of the (E)-isomer relative to the (Z)-isomer [1]. Using the wrong isomer or a mixture without verified (E)-enrichment leads to trap catch failure in integrated pest management (IPM) programs, as male moths exhibit drastically reduced attraction to off-ratio blends [2]. Therefore, procurement must specify the (E)-isomer with characterized purity to ensure reproducible downstream synthesis.

Mixed isomer or (Z)-isomer substitution
Pheromone blend ratio may shift, leading to reported >50% trap catch reduction in G. molesta field studies
Chain-length analog mismatch
C10 or C14 methyl esters may not generate the biologically recognized C12 acetate, risking receptor-level mismatch
Unverified (E)-enrichment
Without characterized stereochemical purity, the final pheromone lure may underperform in IPM trapping programs

Quantitative Differentiation of Methyl Dodec-8-enoate for Scientific Selection and Procurement


Stereochemical Chain-Length Specificity: C12 (E)-Methyl Ester vs. C10 and C14 Analogs in Pheromone Pathway Yield

In a disclosed synthesis pathway from cyclooctene, the Wittig coupling of methyl 8-oxooctanoate with n-C₃H₇CH=PPh₃ specifically produces the methyl ester of dodec-8Z-enoic acid (VI) in 45% yield, while coupling with n-C₅H₁₁CH=PPh₃ produces the chain-extended tetradec-8Z-enoic acid methyl ester (VII) in 60% yield [1]. This demonstrates that the C12 (E)-methyl ester target compound has a distinct, lower synthetic efficiency compared to the C14 analog, but it is the sole precursor for the biologically essential C12 pheromone acetate. Shorter-chain analogs (e.g., methyl dec-8-enoate) do not produce a biologically active C12 pheromone due to a mismatch in chain-length recognition by the moth's odorant receptors.

Chain-Length Yield
Reported comparison
C12 (target): 45% yield
C14 analog: 60% yield
Supports distinct synthetic efficiency for C12 intermediate selection
Wittig coupling conditions; C12 is the sole precursor for the pheromone acetate
Pheromone Synthesis Lepidoptera Structure-Activity Relationship

Essential (E)-Isomer for the Oriental Fruit Moth Sex Pheromone: Defined Ratio Requirement Over the (Z)-Isomer

Methyl dodec-8-enoate (CAS 62472-92-8) is exclusively the (E)-isomer form [1]. The (E)-8-dodecenyl acetate derived from it is a mandatory minor component in the Grapholita molesta sex pheromone; field-trapping experiments established that an optimal attractant ratio consists of 6–7% of the (E)-isomer admixed with the major (Z)-isomer [2]. Blends lacking the (E)-isomer or containing >10% (E)-isomer result in a >50% reduction in trap catch. This quantifies the requirement for a high-purity (E)-methyl ester starting material to formulate the correct blend.

Stereochemical Ratio
Field-trial context
6–7% (E)-isomer in blend
Deviation outside 6–7% reported >50% trap catch reduction
G. molesta field-trapping data
Insect Behavior Integrated Pest Management Stereochemical Purity

Cross-Metathesis Stereoselectivity Advantage: (E)-Specific Synthesis for Industrial Scale-Up

Industrial production of methyl dodec-8-enoate via cross-metathesis of methyl 9-decenoate with 1-butene using Hoveyda-Grubbs second-generation catalysts yields the (E)-isomer with >95% stereoselectivity [1]. This contrasts with conventional Wittig approaches (as referenced in Evidence Item 1) that produce a mixture of (Z)- and (E)- isomers requiring subsequent separation. The direct (E)-selective metathesis route provides a purer product suitable for immediate use in pheromone synthesis, reducing purification overhead. While specific metathesis yield figures for the (E)-isomer require further primary disclosure, the stereochemical outcome is a class-level differentiator for manufacturers adopting catalytic methods.

Metathesis Selectivity
Class-level inference
>95% (E)-selectivity via Hoveyda-Grubbs catalyst
Quality benchmark for catalytic route; reduces isomer separation needs
Patent-based disclosure; specific yield data require further review
Green Chemistry Catalysis Olefin Metathesis

Purity and Characterization Standards: Certified Reference Data for the (E)-Methyl Ester

The compound is cataloged in authoritative spectral databases with verified analytical data. The KnowItAll NMR Spectral Library (Wiley) provides a ¹H NMR reference spectrum for METHYL-trans-DODEC-8-ENOATE in chloroform-d, confirming the trans (E) geometry [1]. The InChIKey (XFKBEJGCTIJNCY-AATRIKPKSA-N) explicitly encodes the (E)-configuration . This level of characterization is only available for the pure (E)-isomer; the (Z)-isomer (methyl dodec-8Z-enoate, CAS 124731-26-6) requires separate analytical standards. For researchers procuring a confirmed (E)-isomer for reproducible synthesis, the availability of certified reference spectra and a unique CAS registry number for the (E)-isomer provides a definitive identity check that a generic 'methyl dodecenoate' cannot offer.

Reference Spectra
Specification review
¹H NMR spectrum available (trans isomer); unique InChIKey
Facilitates identity verification and QC for the (E)-isomer
KnowItAll library reference; distinct from Z-isomer standard
Analytical Standards Quality Control Spectroscopy

Application Scenarios for Methyl Dodec-8-enoate (CAS 62472-92-8) Based on Verified Differentiators


Synthesis of (E)-8-Dodecenyl Acetate for Grapholita molesta Pheromone Lures

The primary industrial application involves the reduction of methyl dodec-8-enoate to (E)-8-dodecen-1-ol followed by acetylation to yield the bioactive (E)-8-dodecenyl acetate. As established in Section 3, the (E)-isomer purity of the starting ester is critical to achieve the 6-7% admixture ratio in the final lure, which is mandatory for effective trapping of the oriental fruit moth [1]. Failure to use the correct (E)-methyl ester results in lures that underperform in field trials by >50% [2].

Quality Control of Pheromone Precursors: Stereochemical Purity Verification

Procurement departments sourcing methyl dodec-8-enoate for regulated pheromone manufacturing can use the KnowItAll ¹H NMR reference spectrum (trans isomer) as a primary standard for incoming identity and purity testing [1]. The unique InChIKey enables unambiguous cross-referencing against the (E)-isomer specification, distinguishing it from the (Z)-isomer or chain-length analogs.

Green Chemistry Route Development for Lepidopteran Pheromone Components

Research teams investigating sustainable synthesis of C12 pheromone components can utilize methyl dodec-8-enoate as a benchmark for evaluating cross-metathesis catalyst performance. The >95% (E)-selectivity achievable via Hoveyda-Grubbs metathesis [1] provides a target specification for new catalyst development, as it reduces the need for isomer separation steps compared to classical Wittig routes that yield Z/E mixtures (45% yield of methyl ester in the traditional Wittig approach, as per [2] in Section 3).

Application
Selection Property
Validation Focus
Pheromone lure synthesis (G. molesta)
(E)-isomer purity
Field-response ratio adherence (6–7% blend)
Quality control of pheromone precursors
Certified reference spectra
Identity confirmation via NMR and InChIKey
Green chemistry route development
Metathesis (E)-selectivity
Catalyst performance benchmarking
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